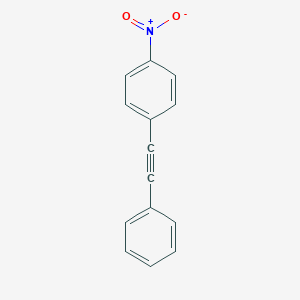

1-Nitro-4-phenylethynyl-benzene

描述

Contextualization of Nitro-Substituted Phenylethynyl-benzene Scaffolds in Modern Chemical Research

Nitro-substituted phenylethynyl-benzene scaffolds, such as 1-Nitro-4-phenylethynyl-benzene, are part of a broader class of molecules known as donor-acceptor (D-A) tolanes. In this arrangement, the nitro group acts as a strong electron-acceptor, while the phenylethynyl group can be part of the π-conjugated bridge that facilitates charge transfer. This donor-acceptor architecture is fundamental to the design of materials with specific electronic and optical properties.

The delocalization of π-electrons across the phenylethynyl bridge is a key feature that imparts these molecules with interesting characteristics. nih.gov Research into these scaffolds is often driven by the desire to create materials with significant nonlinear optical (NLO) properties, which have applications in technologies like optical data storage and processing. nih.gov The tunability of these properties by modifying the donor and acceptor groups makes this class of compounds a fertile ground for systematic studies in materials science. Furthermore, the rigid, rod-like structure of these molecules makes them suitable candidates for incorporation into liquid crystals and other ordered materials. nih.govnih.gov

Historical Overview of Academic Research on this compound and Analogous Systems

The synthesis of this compound and its analogs is most commonly achieved through the Sonogashira cross-coupling reaction. This reaction, a cornerstone of modern organic synthesis, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. chemicalbook.com For the synthesis of this compound, this typically involves the reaction of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264). chemicalbook.com

The Sonogashira reaction is favored for its mild reaction conditions, often carried out at room temperature with an amine base that also serves as the solvent. rsc.org Over the years, research has focused on optimizing the catalytic system to improve yields and expand the scope of the reaction. This has led to the development of various palladium and copper catalysts and co-catalysts. The reactivity of the aryl halide is a critical factor, with the reactivity order being I > Br > Cl. rsc.org This allows for selective couplings when multiple different halogen substituents are present in a molecule. rsc.org While the Sonogashira coupling is the most prominent method, other synthetic routes have also been explored. chemicalbook.com

Significance of the this compound Framework in Advanced Organic Chemistry and Materials Science

The this compound framework is a significant building block in advanced organic chemistry due to its inherent reactivity and structural features. lookchem.com The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for certain types of reactions and influences the electronic properties of the entire molecule. The phenylethynyl unit provides a rigid, linear scaffold that can be extended to create larger conjugated systems. This makes it a valuable intermediate in the synthesis of more complex organic molecules, including those with potential applications in medicinal chemistry and as dyes or pigments. lookchem.com

In materials science, the significance of the this compound framework lies in its potential for creating materials with tailored electronic and optical properties. The donor-acceptor nature of this molecule is of particular interest for the development of nonlinear optical (NLO) materials. nih.gov Organic NLO materials are sought after for their potential advantages over inorganic counterparts, including faster response times and higher damage thresholds. tcichemicals.com The charge-transfer characteristics of molecules like this compound are fundamental to their NLO response.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1942-30-9 | nih.gov |

| Molecular Formula | C₁₄H₉NO₂ | chemicalbook.comnih.gov |

| Molecular Weight | 223.23 g/mol | chemicalbook.comnih.gov |

| Melting Point | 106-108 °C | rsc.org |

| Appearance | Light yellow solid | rsc.org |

Spectroscopic Data

The following table presents key spectroscopic data for this compound.

| Spectroscopy Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H) ppm | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53 ppm | rsc.org |

| IR (neat, cm⁻¹) | 3082, 3103, 2925, 2215, 1591, 1510, 1494, 1345, 1335, 1309, 1286, 1105, 858, 764, 689 | rsc.org |

| HRMS (EI+) | calcd for C₁₄H₉NO₂ [M]⁺ 223.0633; found 223.0631 | rsc.org |

Classical Approaches to Phenylethynyl-benzene Synthesis Relevant to Nitroaryl Compounds

Historically, the synthesis of diarylalkynes, such as the parent compound diphenylacetylene (B1204595), involved multi-step procedures. One common method begins with the bromination of an alkene precursor like trans-stilbene to form stilbene dibromide. Subsequent dehydrobromination using a strong base, such as potassium hydroxide in ethanol, yields the corresponding alkyne orgsyn.org.

While effective for the parent structure, the application of such harsh, basic conditions to a nitro-substituted substrate is problematic. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and can lead to undesired side reactions or decomposition, rendering these classical methods less suitable for the direct synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Strategies for this compound

The most prevalent and efficient method for synthesizing this compound involves palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them ideal for constructing the C(sp²)–C(sp) bond in the target molecule researchgate.net.

The Sonogashira coupling is the cornerstone reaction for preparing this compound. This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene) chemicalbook.comorganic-chemistry.orglibretexts.org. The reaction is catalyzed by a palladium(0) complex and usually requires a copper(I) co-catalyst and an amine base organic-chemistry.orglibretexts.org.

The standard Sonogashira protocol has been successfully applied to produce the target compound in good to excellent yields. For instance, the reaction between 1-iodo-4-nitrobenzene and phenylacetylene is a frequently cited synthetic route chemicalbook.com. The electron-withdrawing nitro group on the aryl halide enhances its reactivity towards the oxidative addition step in the palladium catalytic cycle, often facilitating the reaction.

Recent advancements have focused on developing copper-free Sonogashira couplings. These modifications are advantageous as they can be more environmentally friendly and avoid issues related to the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) researchgate.netkaust.edu.sakaust.edu.sa.

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the careful optimization of several reaction parameters.

Catalyst Systems: A variety of palladium sources can be used, including PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃ libretexts.orgamazonaws.com. The catalyst loading can often be reduced to low levels (e.g., 0.025 to 0.25 mol%) while maintaining high yields, which is economically and environmentally beneficial kaust.edu.sa. Heterogeneous catalysts, such as palladium nanoparticles supported on materials like aluminum hydroxide or mesoporous silica (MCM-41), have also been developed to allow for easy recovery and reuse of the catalyst researchgate.netmdpi.com.

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and P(t-Bu)₃, are commonly employed organic-chemistry.orgamazonaws.com. Bulky and electron-rich ligands can enhance catalytic activity, enabling reactions at lower temperatures or with less reactive aryl chlorides libretexts.org. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands organic-chemistry.org.

Solvents and Bases: The choice of solvent and base significantly impacts the reaction outcome. Amine bases like triethylamine (B128534) (Et₃N) often serve a dual role as the base and the solvent mdpi.com. Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and tetra-n-butylammonium fluoride (TBAF) have also been used effectively amazonaws.comresearchgate.netrsc.org. The reaction medium can range from organic solvents like methanol and DMF to more sustainable options like water kaust.edu.sarsc.org.

The table below summarizes various optimized conditions for Sonogashira couplings relevant to the synthesis of nitroaryl alkynes.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(0)@TpPa-1 | K₂CO₃ | Methanol | 74 | rsc.org |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TBAF·3H₂O | N/A | 95 | amazonaws.com |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 99 | mdpi.com |

| 4-Iodonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 94 | beilstein-journals.org |

This table is interactive and represents a selection of reported conditions.

Alternative Synthetic Pathways to the this compound Core

Besides the dominant Sonogashira coupling, other synthetic strategies can be envisioned for constructing the this compound framework. These routes involve forming the key bonds in a different order.

An alternative approach involves the nitration of a pre-formed diphenylacetylene (tolan) molecule. This electrophilic aromatic substitution would introduce the nitro group onto one of the phenyl rings. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically used for such transformations google.com.

However, this method presents significant challenges. The alkyne functional group can be sensitive to the strongly acidic and oxidizing conditions of nitration, potentially leading to side reactions or degradation rsc.org. Furthermore, the reaction can produce a mixture of isomers (ortho, meta, and para), including dinitrated products, which would necessitate a difficult separation process to isolate the desired this compound google.com. The directing effects of the phenylethynyl group would need to be carefully considered to achieve regioselectivity.

The term ethynylation broadly refers to the addition of an ethynyl (B1212043) group to a molecule wikipedia.org. In the context of this compound synthesis, this involves attaching the phenylethynyl moiety to a nitrobenzene (B124822) precursor. The Sonogashira reaction is, in fact, the most prominent example of such a transformation, where a halo-nitroaromatic compound is ethynylated with phenylacetylene.

Other classical methods for alkynylation, such as those involving the reaction of organometallic reagents (e.g., lithium acetylides or Grignard reagents) with electrophiles, are generally less applicable for creating C(sp²)-C(sp) bonds between two aromatic systems wikipedia.org. These methods are more commonly used for adding alkynes to carbonyl groups wikipedia.org. Therefore, palladium-catalyzed cross-coupling remains the most practical and widely used strategy for the "ethynylation" of nitroaromatic halides to produce this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCIMYGAABSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393640 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-30-9 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Nitro 4 Phenylethynyl Benzene

Reactivity Profiles of the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the reactivity of the benzene (B151609) ring to which it is attached, primarily by rendering it electron-deficient. This electronic characteristic governs its behavior in reduction reactions and its potential to activate the aromatic ring for nucleophilic attack.

Investigation of Reduction Reactions and Their Mechanisms

The reduction of the nitro group in 1-nitro-4-phenylethynyl-benzene to an amino group is a key transformation, providing a route to various aniline (B41778) derivatives which are valuable intermediates for dyes, pharmaceuticals, and materials science. This reduction can be achieved with high selectivity, often leaving the alkyne functionality intact under controlled conditions.

Commonly employed reagents for the reduction of aromatic nitro compounds are also applicable, including metals in acidic media (like Sn/HCl or Fe/HCl) or catalytic hydrogenation with H₂ gas over catalysts such as Palladium on carbon (Pd/C).

Table 1: Selected Conditions for the Reduction of the Nitro Group

| Catalyst/Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ni-HBP-3 NPs / Hydrazine | Ethanol | Room Temp | 4-(Phenylethynyl)aniline (B184157) | High |

| Sn / HCl | Ethanol | Reflux | 4-(Phenylethynyl)aniline | Good |

| Fe / NH₄Cl | Water/Ethanol | Reflux | 4-(Phenylethynyl)aniline | Good |

| H₂ / Pd/C | Methanol | Room Temp, 1 atm | 4-(Phenylethynyl)aniline | Quantitative |

This table presents typical conditions for nitro group reduction. Specific yields can vary based on reaction scale and precise conditions.

Nucleophilic Aromatic Substitution Potential in Activated Derivatives

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a suitable leaving group. tdx.catnih.gov This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov While this compound itself does not possess a leaving group for a typical SNAr reaction, its derivatives, such as those containing a halogen at the ortho or para position relative to the nitro group, would be expected to be highly susceptible to nucleophilic attack.

For example, a hypothetical derivative like 1-chloro-2-nitro-4-phenylethynyl-benzene would be a prime candidate for SNAr. A nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), would attack the carbon bearing the chlorine atom. The resulting negative charge would be delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the chloride ion would yield the substitution product, 1-methoxy-2-nitro-4-phenylethynyl-benzene. The rate of these reactions is significantly enhanced by the presence of the strongly electron-withdrawing nitro group.

The general mechanism for SNAr involves two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the leaving group, which restores the aromaticity of the ring.

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. researchgate.net

Transformations of the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

Cycloaddition Reactions (e.g., [2+3] Azide-Alkyne Cycloaddition)

The alkyne functionality of this compound is an excellent dipolarophile for [2+3] cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition. This reaction, often catalyzed by copper(I) in a "click chemistry" approach, allows for the efficient synthesis of 1,2,3-triazoles.

In a typical reaction, this compound would be reacted with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst, such as copper(I) iodide. The reaction proceeds to give the 1,4-disubstituted triazole product with high regioselectivity. These triazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to form stable linkages.

The general scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:

Reactants : A terminal alkyne (like this compound) and an azide.

Catalyst : A source of Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Product : A 1,4-disubstituted 1,2,3-triazole.

Table 2: Representative [2+3] Azide-Alkyne Cycloaddition

| Alkyne | Azide | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 1-Benzyl-4-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole |

This table illustrates a representative cycloaddition reaction. The specific product isomer depends on the precise nature of the phenylethynyl group.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The alkyne bond can undergo various hydrofunctionalization reactions, where an H-X molecule adds across the triple bond.

Hydration: The addition of water across the alkyne, typically catalyzed by mercury(II) salts (e.g., HgSO₄) in acidic solution, follows Markovnikov's rule. For an internal alkyne like this compound, hydration can lead to a mixture of two isomeric ketones after the initial enol tautomerizes. The regioselectivity would be influenced by the electronic effects of the nitro-substituted phenyl ring and the unsubstituted phenyl ring. The electron-withdrawing nitro group would destabilize an adjacent carbocation, thus favoring the formation of the ketone where the carbonyl group is attached to the phenyl-substituted carbon.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the alkyne also proceeds via an electrophilic addition mechanism. The regioselectivity is again governed by the stability of the resulting vinyl cation intermediate. The addition of one equivalent of HX would yield a vinyl halide.

Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the triple bond, often catalyzed by transition metals like rhodium, is another important transformation. The reaction of this compound with triethylsilane in the presence of a rhodium catalyst has been reported to yield a mixture of vinylsilane isomers with 100% conversion.

Polymerization Mechanisms (e.g., Chain-Growth, Step-Growth)

The phenylethynyl group can participate in polymerization reactions to form conjugated polymers, which are of interest for their electronic and optical properties. The polymerization can proceed through different mechanisms depending on the initiator and reaction conditions.

Chain-Growth Polymerization: Anionic polymerization of monomers containing ethynyl (B1212043) groups is a known method for producing polyacetylenes. For a monomer like this compound, an anionic initiator such as n-butyllithium (n-BuLi) could potentially initiate polymerization. The strong electron-withdrawing nitro group would make the alkyne susceptible to nucleophilic attack by the initiator, leading to a propagating carbanionic chain end. This would be a form of chain-growth polymerization, where monomer units add sequentially to the growing chain.

Step-Growth Polymerization: Alternatively, if a bifunctional monomer derived from this compound is used, step-growth polymerization can occur. For example, a monomer with two reactive groups suitable for condensation reactions (e.g., a dihalo-derivative) could undergo polycondensation to form a polymer. This type of polymerization proceeds by the reaction between any two oligomers or monomers, leading to a more gradual increase in molecular weight. While specific examples for this compound are not abundant in the literature, the principles of step-growth polymerization are well-established for similar aromatic monomers.

Electrophilic and Nucleophilic Reactivity on the Aromatic Cores

The structure of this compound features two aromatic rings with differing substitution patterns, leading to distinct reactive properties. The "A-ring" is substituted with a nitro group (-NO₂) and the phenylethynyl group, while the "B-ring" is the terminal, unsubstituted phenyl of the phenylethynyl moiety.

Substituents on an aromatic ring profoundly influence its reactivity towards both electrophiles and nucleophiles by altering the electron density of the ring through inductive and resonance effects. nih.gov

Reactivity of the Nitro-Substituted Ring (A-Ring):

The primary substituent, the nitro group (-NO₂), is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-R). This withdrawal of electron density significantly deactivates the ring towards electrophilic aromatic substitution (EAS), making it millions of times less reactive than benzene itself. nih.gov The deactivating nature of the nitro group means that reactions like nitration, halogenation, or Friedel-Crafts alkylation on this ring would require harsh conditions. mdpi.com The nitro group is a meta-director for electrophilic attack, as the positive charge of the arenium ion intermediate is destabilized at the ortho and para positions. sigmaaldrich.com

Conversely, this strong deactivation towards electrophiles translates to strong activation towards nucleophilic aromatic substitution (SNAr). mdpi.comsigmaaldrich.com The electron-poor nature of the ring can stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. sigmaaldrich.com

The phenylethynyl group (-C≡C-Ph) is generally considered to be a mildly deactivating group towards electrophilic substitution due to the sp-hybridized carbons of the alkyne, which are more electronegative than sp² carbons. It acts as an ortho-, para-director. In the context of the A-ring, its electronic influence is largely overshadowed by the potent nitro group.

Reactivity of the Terminal Phenyl Ring (B-Ring):

The terminal phenyl ring is influenced by the electron-withdrawing nature of the nitro-substituted phenylacetylene (B144264) group. This complex substituent deactivates the B-ring towards electrophilic attack compared to unsubstituted benzene, though to a lesser extent than the A-ring is deactivated by the nitro group. Electrophilic substitution on the B-ring would be expected to occur, albeit more slowly than on benzene, and would likely yield a mixture of ortho, meta, and para products, with the exact ratio depending on the subtle interplay of inductive and resonance effects of the entire substituent.

The following table summarizes the expected substituent effects on the reactivity of the aromatic cores in this compound.

| Aromatic Ring | Dominant Substituent | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Effect (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|---|

| A-Ring (Nitro-substituted) | Nitro (-NO₂) | Strongly Deactivating | Meta | Strongly Activating |

| B-Ring (Terminal Phenyl) | Nitro-phenylethynyl | Deactivating | Ortho, Para | Deactivating |

Mechanistic Investigations of Key Reactions Involving this compound

While specific, detailed mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry and computational studies on analogous systems allow for a robust theoretical analysis. nih.govmdpi.com

Kinetic and thermodynamic data provide quantitative insight into reaction rates and spontaneity. For this compound, such studies would be crucial for understanding its transformation pathways, such as nucleophilic substitution or reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr):

For an SNAr reaction on the A-ring, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. mdpi.com Kinetic studies on similar p-substituted nitrobenzenes show a strong dependence on the nature of the nucleophile and the solvent. mdpi.com It is expected that the reaction of this compound with a strong nucleophile would have a favorable rate constant. Thermodynamically, the formation of the SNAr product is generally favored if the leaving group is sufficiently stable and the resulting product is electronically stabilized. DFT calculations on related nitroarenes have shown that the addition of a nucleophile at positions occupied by hydrogen can sometimes proceed via a transition state with lower free energy than addition at a halogen-substituted position. mdpi.com

Reduction of the Nitro Group:

Another key reaction is the reduction of the nitro group to an amino group, forming 4-phenylethynyl-aniline. This multi-step transformation is thermodynamically favorable. Kinetic studies would likely show a dependence on the catalyst and reducing agent used. For instance, transfer hydrogenation using nickel nanoparticles has been reported for this compound, and kinetic analysis would involve monitoring the disappearance of the reactant over time.

The table below presents a qualitative summary of the expected kinetic and thermodynamic parameters for key potential reactions. Specific values are not available in the cited literature.

| Reaction Type | Target Site | Expected Kinetics (Rate) | Expected Thermodynamics (Feasibility) | Influencing Factors |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | A-Ring (ortho to -NO₂) | Moderate to Fast | Favorable with good leaving group | Nucleophile strength, solvent, leaving group |

| Electrophilic Aromatic Substitution (EAS) | A-Ring | Very Slow | Unfavorable | Requires harsh conditions, strong electrophile |

| Electrophilic Aromatic Substitution (EAS) | B-Ring | Slow | Moderately Favorable | Electrophile strength, reaction conditions |

| Nitro Group Reduction | -NO₂ Group | Dependent on Catalyst | Highly Favorable | Reducing agent, catalyst choice, temperature |

Transition state theory provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. bath.ac.uk Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and calculating the energy barriers (activation energies) that govern reaction kinetics. nih.govnih.gov

For a reaction involving this compound, a transition state analysis would involve:

Mapping the Potential Energy Surface (PES): Identifying the lowest energy pathway from reactants to products. Some reactions may involve post-transition state bifurcations, where a single transition state leads to multiple products. mercuryconsortium.org

Locating the Transition Structure: This is a first-order saddle point on the PES, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. bath.ac.uk

Calculating the Activation Energy (Eₐ) or Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate.

Example Application: SNAr Reaction

In a hypothetical SNAr reaction where a nucleophile attacks the carbon ortho to the nitro group, DFT calculations would model the approach of the nucleophile. The transition state would feature a partially formed bond between the nucleophile and the ring carbon, and the negative charge would be delocalized across the nitro group and the aromatic system. The calculated reaction barrier would provide a quantitative measure of the ring's activation by the nitro group. DFT studies on similar nitroaromatic systems confirm that the presence of the nitro group significantly lowers the activation barrier for nucleophilic attack. mdpi.com

Such computational analyses are invaluable for predicting reactivity, regioselectivity, and understanding the detailed molecular mechanism where experimental data is scarce. nih.govresearchgate.net

Theoretical and Computational Investigations of 1 Nitro 4 Phenylethynyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the structure and reactivity of 1-Nitro-4-phenylethynyl-benzene.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential to identify different spatial arrangements of the phenyl and nitrophenyl rings relative to the ethynyl (B1212043) linker. This analysis helps in identifying the global minimum energy conformer and understanding the energetic barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value (DFT B3LYP/6-31G*) |

| Bond Length | C≡C | 1.21 Å |

| C-NO2 | 1.48 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C≡C | 178° |

| O-N-O | 124° | |

| Dihedral Angle | Phenyl Ring - Ethynyl | ~0° (planar) |

| Nitrophenyl Ring - Ethynyl | ~0° (planar) |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

The electronic properties of this compound could be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more reactive. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and would be the output of quantum chemical calculations.

Prediction of Vibrational Frequencies and Spectral Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. Comparing these simulated spectra with experimentally obtained spectra is a powerful way to validate the accuracy of the computational model and to assign specific spectral peaks to particular vibrational modes.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Exploration of Potential Energy Surfaces and Transition State Identification

For any given reaction involving this compound, a computational exploration of the potential energy surface (PES) would be necessary. This involves mapping the energy of the system as a function of the geometric coordinates of the atoms. Key points on the PES include reactants, products, intermediates, and, most importantly, transition states. Identifying the structure of the transition state is crucial for understanding the reaction mechanism at a molecular level.

Calculation of Reaction Barriers and Rate Constants

Once the transition state has been identified and its energy calculated, the activation energy or reaction barrier for a particular reaction can be determined. This barrier represents the minimum energy required for the reaction to occur. Using transition state theory, it is then possible to computationally estimate the reaction rate constants, providing a quantitative measure of how fast the reaction is expected to proceed under given conditions.

While the framework for a comprehensive theoretical and computational investigation of this compound is well-defined within standard computational chemistry practices, the specific data for this molecule remains elusive in publicly accessible scientific literature. The hypothetical data and discussions presented here illustrate the types of valuable insights that such studies would provide into the molecule's structure, properties, and reactivity. Further research in this area would be beneficial for a more complete understanding of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent effects, and the stability of molecular assemblies. nih.govnih.gov

Dynamic Behavior of this compound in Solution and Solid State

While specific molecular dynamics simulation studies exclusively focused on this compound are not prevalent in the literature, the principles of MD can be applied to predict its behavior.

In the Solid State: In a crystalline lattice, the dynamic behavior of this compound is constrained. The primary motions are vibrations of atoms around their equilibrium positions. MD simulations of the solid state can be used to understand phase transitions, thermal expansion, and the anisotropic nature of atomic vibrations. The packing arrangement in the crystal, determined by intermolecular forces, dictates the collective vibrational modes (phonons) of the system. Periodic boundary conditions are typically applied in such simulations to model a bulk crystal environment. researchgate.net

Modeling of Intermolecular Interactions and Self-Assembly

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent intermolecular interactions. For this compound, a push-pull system, these interactions are expected to be highly directional, influencing its crystal packing and thin-film morphology.

The primary intermolecular forces at play include:

π-π Stacking: The electron-rich phenyl and ethynyl components and the electron-deficient nitrophenyl ring can engage in π-π stacking interactions. These interactions are crucial for the formation of columnar or lamellar structures.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between the hydrogen atoms on the phenyl rings and the oxygen atoms of the nitro group on a neighboring molecule, can provide additional stability and directionality to the molecular packing.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and tools such as the PIXEL method can be used to quantify the energies of these diverse intermolecular interactions within various molecular dimers, providing a detailed understanding of the forces driving self-assembly. nih.gov

Prediction of Advanced Electronic and Optical Properties

The "push-pull" architecture of this compound, featuring an electron-donor (phenylethynyl) and an electron-acceptor (nitro group) connected by a π-conjugated bridge, makes it a prime candidate for applications in nonlinear optics (NLO) and electronics. beilstein-journals.orgnih.gov

Calculation of Non-Linear Optical Properties (e.g., First Hyperpolarizability)

Nonlinear optical properties arise from the nonlinear response of a material to an applied electromagnetic field. The first hyperpolarizability (β) is a molecular property that characterizes the second-order NLO response. Push-pull molecules are known to exhibit large β values, stemming from the significant change in dipole moment upon electronic excitation.

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate NLO properties. globalresearchonline.netrug.nl These calculations often employ a finite-field approach, where the response of the molecule's dipole moment to an external electric field is computed. Solvation effects, which can dramatically enhance hyperpolarizabilities, are often included using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net

Theoretical studies on analogous push-pull molecules like p-nitroaniline and substituted stilbenes show that both electronic (β_elec) and vibrational (β_vib) contributions to the total hyperpolarizability are significant and must be considered for accurate predictions. mdpi.comresearchgate.net For 1,2,3-trichloro-4-nitrobenzene, DFT calculations yielded a first hyperpolarizability of 2.1265 x 10⁻³⁰ esu, highlighting the contribution of the nitro group to NLO properties. globalresearchonline.net Given its extended π-system and strong donor-acceptor pair, this compound is expected to possess a substantially larger β value.

| Compound | Computational Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| 1,2,3-trichloro-4-nitrobenzene | DFT-B3LYP/6-311++G(d,p) | Dipole Moment (µ) | 3.4734 D | globalresearchonline.net |

| 1,2,3-trichloro-4-nitrobenzene | DFT-B3LYP/6-311++G(d,p) | First Hyperpolarizability (β) | 2.1265 x 10-30 esu | globalresearchonline.net |

| p-nitroaniline | DFT/QM-MM | First Hyperpolarizability (β) in Dioxane | Calculated value is ~2x larger than experiment | researchgate.net |

Theoretical Analysis of Charge Transfer Characteristics

The electronic properties of this compound are dominated by intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from an orbital primarily located on the donor part of the molecule to an orbital on the acceptor part. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The nature of this ICT can be understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical push-pull system like this, theoretical calculations are expected to show:

HOMO: The electron density is predominantly localized on the phenylethynyl moiety (the donor).

LUMO: The electron density is concentrated on the nitrophenyl moiety (the acceptor).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally corresponds to a red-shifted absorption spectrum and indicates that the molecule can be more easily polarized, which is favorable for NLO properties. DFT calculations on nitrobenzene (B124822) show that its LUMO is formed by the interaction of the benzene (B151609) ring orbitals with the π* antibonding orbital of the nitro group. researchgate.net

Excited State Analysis: The charge transfer is not limited to the initial excitation. The molecule can undergo structural relaxation in the excited state, potentially leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In a TICT state, torsional motion between the donor and acceptor groups leads to a more complete charge separation and a highly polar excited state, which often results in a large Stokes shift and solvent-dependent fluorescence. rsc.orgnih.gov Theoretical methods such as Time-Dependent DFT (TD-DFT) are essential for modeling these excited-state processes and predicting absorption and emission spectra.

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | DFT | -7.98 | -1.89 | 6.09 | Calculated from data in researchgate.net |

| 1,2,3-trichloro-4-nitrobenzene | DFT-B3LYP/6-311++G(d,p) | -8.15 | -3.52 | 4.63 | globalresearchonline.net |

Applications of 1 Nitro 4 Phenylethynyl Benzene in Advanced Materials and Chemical Synthesis

Building Blocks for Highly Conjugated Organic Materials

The extended π-conjugated system of 1-Nitro-4-phenylethynyl-benzene, formed by the connection of two phenyl rings through an ethynyl (B1212043) linker, provides a fundamental framework for constructing larger, more complex organic materials with tailored electronic properties.

Precursors for Polymers and Oligomers with Tunable Electronic Properties

This compound serves as a crucial monomer for the synthesis of polymers and oligomers with precisely controlled electronic characteristics. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the resulting materials. This "push-pull" architecture, where the nitro group acts as the "pull" and the phenylethynyl system as the "push," is a key design principle for creating materials with interesting charge-transport properties.

The synthesis of such polymers can be achieved through various polymerization techniques, with the Sonogashira coupling reaction being a particularly effective method for creating poly(phenylene ethynylene) (PPE) type structures. metu.edu.tr This reaction allows for the coupling of terminal alkynes with aryl halides, enabling the direct incorporation of the this compound unit into a polymer chain. While specific polymers synthesized directly from this compound are not extensively documented in publicly available literature, the synthesis of a related monomer, 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, and its subsequent polymerization have been reported. metu.edu.tr The resulting polymer exhibited electrochromic properties, demonstrating the potential to tune the optical and electronic behavior of materials by incorporating nitro-phenyl moieties. metu.edu.tr

The electronic properties of these polymers can be further fine-tuned by copolymerization with other monomers, allowing for precise control over the band gap and charge carrier mobility of the final material.

Contributions to Non-Linear Optics (NLO)

The "push-pull" electronic structure inherent to this compound is a cornerstone of molecular engineering for materials with significant non-linear optical (NLO) properties. These materials can alter the properties of light passing through them, a phenomenon with applications in optical communications, data storage, and frequency conversion.

Design Principles for Second Harmonic Generation (SHG) and Other NLO Materials

The design of molecules for second-order NLO applications, such as second-harmonic generation (SHG), relies on creating a large change in dipole moment upon excitation. The combination of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, as seen in this compound, is a classic and effective strategy. The nitro group acts as a strong acceptor, while the phenylethynyl bridge facilitates efficient charge transfer from the phenyl ring (the donor part of the system). This intramolecular charge transfer upon excitation leads to a large second-order hyperpolarizability (β), a key figure of merit for NLO materials.

Influence of Molecular Structure on NLO Response

The specific arrangement of the donor, acceptor, and π-bridge in this compound is critical to its NLO response. The rigid and planar nature of the phenylethynyl linker ensures efficient electronic communication between the two ends of the molecule. The strength of the nitro group as an electron acceptor directly correlates with the magnitude of the hyperpolarizability.

Development of Molecular Sensors and Probes

The inherent electronic and photophysical properties of this compound and its derivatives make them promising candidates for the development of molecular sensors and probes. These sensors can detect the presence of specific analytes through changes in their fluorescence or other optical properties.

The electron-deficient nature of the nitro-substituted aromatic ring can make these molecules sensitive to the presence of electron-rich species. For instance, the fluorescence of compounds containing nitroaromatic units can be quenched upon interaction with certain analytes, forming the basis for a "turn-off" sensor. While specific studies detailing the use of this compound as a sensor are limited, the broader class of nitroaromatic compounds has been explored for detecting various analytes. For example, fluorescent metal-organic frameworks have been developed for the highly sensitive detection of nitrobenzene (B124822) in aqueous solutions. nih.govrsc.org Furthermore, fluorescent sensors for metal ions have been developed based on the principle of chelation-enhanced quenching. researchgate.netchemrxiv.org These examples suggest the potential of this compound to be adapted for similar sensing applications, potentially for metal ions or other species that can interact with its π-system or nitro group.

Intermediates in Complex Organic Synthesis

In the realm of organic synthesis, nitro-containing compounds are regarded as exceptionally versatile building blocks. researchgate.net This versatility stems from the wide array of transformations the nitro group can undergo, most notably its reduction to an amino group (-NH2). This simple conversion unlocks a path to numerous other functionalities and complex molecular architectures. rsc.orgresearchgate.net

This compound serves as a valuable precursor in this context. The reduction of its nitro group, for instance through catalytic transfer hydrogenation, yields 4-phenylethynyl-aniline. researchgate.net This resulting aromatic amine is a key intermediate for constructing more elaborate molecules. The amine functionality can readily participate in reactions such as amide bond formation, diazotization, and various cross-coupling reactions to build scaffolds found in medicinally relevant compounds.

The rigid phenylethynyl backbone of the molecule is of particular interest for designing analogs of natural products. nih.gov This structural unit can mimic or replace other functionalities in a known bioactive molecule to probe structure-activity relationships (SAR) or to enhance properties like metabolic stability. By using this compound as a starting point, chemists can access novel chemical space and develop analogs that retain the core complexity of natural products but possess improved therapeutic profiles. nih.gov

| Transformation Step | Intermediate/Product | Potential Subsequent Reactions for Bioactive Synthesis |

| Starting Material | This compound | - |

| Reduction | 4-phenylethynyl-aniline | Amide coupling, Sulfonamide formation, N-Arylation, Diazotization followed by substitution. |

| Subsequent Functionalization | Substituted aniline (B41778) derivatives | Cyclization reactions, further cross-coupling on the terminal phenyl ring, formation of heterocyclic systems. |

Role in Energetic Materials Research

The design of new high-energy density materials (HEDMs) is driven by the need for compounds with high performance (e.g., detonation velocity and pressure) and acceptable safety characteristics (e.g., thermal stability and low sensitivity to impact). mdpi.com The chemical structure of this compound contains features that make it an interesting scaffold for theoretical and synthetic exploration in this field.

The primary feature is the nitro group, which is the most common functional group used to impart energetic properties to a molecule. mdpi.comnih.gov It contains a high-energy N-O bond and contributes favorably to the oxygen balance of the molecule, which is a measure of the degree to which a compound can oxidize its own carbon and hydrogen content upon decomposition.

From a synthetic design perspective, the phenyl-ethynyl-benzene backbone is a rigid, carbon-rich framework. This rigidity can promote efficient crystal packing, potentially leading to high-density materials, a critical factor for achieving high detonation performance. nih.gov Theoretically, this compound can be viewed as a foundational structure. The synthetic design of more potent energetic materials could involve the introduction of additional nitro groups onto one or both of the phenyl rings. While adding nitro groups typically enhances explosive power, it can also decrease thermal stability and increase sensitivity. mdpi.com Therefore, theoretical studies are crucial for predicting the properties of such derivatives and guiding the synthesis of molecules with an optimal balance of performance and safety.

| Structural Feature | Relevance to Energetic Materials | Theoretical Consideration |

| Nitro Group (-NO2) | Primary "energetic" functional group (toxophore). | Increases detonation velocity and pressure; contributes positively to oxygen balance. mdpi.com |

| High Carbon Content | Contributes to the energy released upon decomposition. | A high C/H ratio is often desirable for high-density materials. |

| Rigid Backbone | Can lead to high crystal density (ρ). | Density is a key parameter in detonation performance equations. |

| Potential for Polynitration | A synthetic pathway to enhance energetic properties. | Must be balanced against potential decreases in thermal stability and increases in impact/friction sensitivity. mdpi.com |

Catalytic Applications

While this compound is not itself a catalyst, its structure makes it a highly attractive precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The field of catalysis often relies on the precise tuning of the electronic and steric properties of ligands to control the activity and selectivity of a metal center. beilstein-journals.org

The transformation of this compound into a ligand would typically begin with the reduction of the nitro group to an amine, yielding 4-phenylethynyl-aniline. This amine can then be further functionalized. For example, it can be converted into a phosphine-amine or a Schiff base, both of which are common ligand classes. The key advantage of using this particular scaffold is the influence of the phenylethynyl group. This extended π-system acts as an electronic "communicator" that can modulate the electron density at the coordinating atom (e.g., nitrogen or phosphorus). This allows for fine-tuning of the ligand's σ-donating and π-accepting properties, which in turn influences the catalytic cycle.

In the context of organocatalysis, the molecule could be a starting point for creating chiral catalysts. For instance, the amine derivative could be used to construct more complex chiral scaffolds, although the parent compound is achiral and not a direct organocatalyst. The molecule's involvement as a product in catalytic reactions like the Sonogashira coupling is well-documented, underscoring its relevance within the field of catalysis. rsc.orgrsc.org

| Precursor Molecule | Synthetic Transformation | Potential Ligand/Catalyst Type | Role of the Phenylethynyl Group |

| This compound | 1. Reduction of -NO2 to -NH22. Reaction with a phosphine (B1218219) chloride | P,N-type Ligand | Modulates electronic properties at the phosphorus and nitrogen donor atoms. |

| This compound | 1. Reduction of -NO2 to -NH22. Condensation with an aldehyde | Schiff Base Ligand | Extends the conjugated system of the ligand, influencing its electronic and photophysical properties. |

Emerging Research Directions and Future Perspectives for 1 Nitro 4 Phenylethynyl Benzene Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The primary method for synthesizing 1-Nitro-4-phenylethynyl-benzene is the Sonogashira cross-coupling reaction between an aryl halide (like 1-iodo-4-nitrobenzene) and phenylacetylene (B144264). libretexts.org Traditional Sonogashira couplings often rely on palladium catalysts, copper(I) co-catalysts, and organic amine bases, which can present environmental and purification challenges. libretexts.orgwashington.edu Current research is actively pursuing greener alternatives to mitigate these issues.

Key sustainable approaches include:

Copper-Free Sonogashira Couplings: The copper co-catalyst can lead to the undesirable homocoupling of the terminal alkyne, forming 1,4-diphenylbuta-1,3-diyne, which complicates product purification. washington.edu Developing copper-free systems, often using more efficient palladium-nitrogen or palladium-phosphine catalysts, is a major focus. libretexts.orgnih.gov Some protocols have achieved good to excellent yields under aerobic, copper-free, and even ligand-free conditions, simplifying the reaction setup and reducing waste. nih.gov

Alternative Solvent Systems: Replacing conventional volatile organic solvents (VOCs) with more environmentally benign media is a core principle of green chemistry. Research into using γ-valerolactone-based ionic liquids as a solvent for Sonogashira reactions has shown promise, offering a biomass-derived alternative that can also facilitate catalyst recycling. beilstein-journals.org

Mechanochemistry: Performing reactions in ball mills with minimal or no solvent is a rapidly growing area of green synthesis. Mechanochemical activation has been successfully applied to Sonogashira couplings, offering reduced reaction times, lower waste, and high yields, sometimes approaching quantitative conversion. beilstein-journals.org

Photochemical Methods: Photochemistry offers a pathway to activate molecules using light, often under mild conditions. While direct photochemical synthesis of this compound is not yet common, research into the photocatalytic nitration of aromatic compounds and the light-induced conversion of nitroarenes using catalysts like TiO2 points towards future possibilities for greener nitration and functionalization steps. cambridge.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Synthetic Approaches for Diarylalkynes

| Method | Catalyst / Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | High versatility, Mild conditions | Alkyne homocoupling, Use of organic solvents, Catalyst contamination | libretexts.org, washington.edu |

| Copper-Free Sonogashira | Pd-N or Pd-P complexes | Reduced homocoupling, Simplified purification | May require more specialized ligands or conditions | nih.gov, libretexts.org |

| Ionic Liquid Media | PdCl2(PPh3)2 in γ-valerolactone IL | Use of biomass-derived solvent, Potential for catalyst recycling | IL synthesis and cost, Product extraction challenges | beilstein-journals.org |

| Mechanochemical Synthesis | Ball milling, minimal solvent | Reduced waste, Fast reaction times, High yields | Scalability concerns, Limited substrate scope currently | beilstein-journals.org |

Exploration of Novel Reactivity and Uncharted Transformation Pathways

The dual functionality of this compound provides fertile ground for exploring new chemical transformations. Research extends beyond its synthesis to harness the reactivity of both the nitro and alkyne groups.

Reduction of the Nitro Group: The selective reduction of the nitro group to form 4-(phenylethynyl)aniline (B184157) is a crucial transformation, as the resulting amino group is a key precursor for dyes, polymers, and pharmaceuticals. lookchem.comchemrxiv.org Traditional methods often use reagents like tin or iron in strong acid. chemguide.co.uk Modern approaches focus on catalytic transfer hydrogenation or catalytic hydrogenation using heterogeneous catalysts, such as Fe-doped MoS2 nanozymes or TiO2-based photocatalysts, which offer milder conditions and improved selectivity. chemrxiv.orgmdpi.com

Transformations of the Alkyne Group: The internal alkyne is a versatile handle for constructing more complex molecular architectures.

Click Chemistry: The alkyne can be a partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govdergipark.org.trnih.gov While the parent compound is not an azide (B81097), its derivatives could be, or it could react with azide-functionalized molecules to form stable triazole linkages, ideal for bioconjugation, drug discovery, and materials science. nih.govmdpi.comrsc.org

Cycloaddition Reactions: Beyond CuAAC, the alkyne can participate in various other cycloaddition reactions to form diverse heterocyclic and carbocyclic systems.

Semihydrogenation: The triple bond can be selectively reduced to a double bond. Using a "poisoned" catalyst like the Lindlar catalyst allows for the syn-addition of hydrogen to form the corresponding (Z)-alkene, while other methods can yield the (E)-alkene. youtube.com This stereochemical control is vital in synthetic chemistry.

Photochemical Reactivity: Nitroaromatic compounds exhibit rich photochemistry. Upon UV irradiation, they can undergo nitro-nitrite rearrangement or even C-NO2 bond cleavage. researchgate.netresearchgate.net This reactivity could be exploited for the controlled release of nitric oxide (NO) or for creating highly reactive radical intermediates, opening pathways to novel products not accessible through thermal reactions. acs.orgresearchgate.net

Integration into Hybrid Materials and Nanostructures

The rigid, rod-like structure and functional end-groups of this compound and its derivatives make them excellent candidates for the bottom-up construction of functional materials and nanostructures.

Self-Assembled Monolayers (SAMs): Molecules with similar phenylethynyl backbones, when equipped with a suitable anchoring group (like a thiol), can form highly ordered self-assembled monolayers on surfaces like gold or silicon dioxide. capes.gov.brnih.gov These SAMs can precisely control the surface properties of materials, acting as interfacial layers in organic electronic devices such as ultrathin film transistors and perovskite solar cells. nih.govrsc.org The nitro group in this compound could be used to tune the electronic properties of such a layer or be chemically converted post-assembly.

Building Blocks for Porous Materials: The linear, rigid geometry is ideal for constructing porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By converting the nitro group to an amine or carboxylate, the molecule can act as a ditopic linker, connecting metal nodes or other organic units to create frameworks with high surface areas for gas storage or catalysis. rsc.org

Nanoparticle Functionalization: The alkyne group is a prime target for "clicking" these molecules onto the surface of nanoparticles, creating a functional organic shell. nih.gov This can improve nanoparticle solubility, provide a site for further reactions, or impart specific electronic or optical properties to the nanoparticle core.

Table 2: Applications in Materials Science

| Material Type | Role of this compound Derivative | Potential Application | Citations |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Forms ordered molecular layer on a substrate. | Interfacial layer in transistors, solar cells, sensors. | capes.gov.br, nih.gov, rsc.org |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker after functional group conversion. | Gas storage, separation, catalysis. | rsc.org |

| Functionalized Nanoparticles | Covalently attached to nanoparticle surface via click chemistry. | Drug delivery, bio-imaging, catalysis. | nih.gov |

| Dendrimers | Used as a building block in convergent or divergent synthesis. | Drug delivery, light-harvesting systems. | rsc.org |

Advancements in Computational Prediction and Rational Design Methodologies

Computational chemistry is an increasingly powerful tool for predicting the properties of molecules like this compound and for rationally designing new materials.

Predicting Physicochemical Properties: Basic properties such as the octanol-water partition coefficient (XLogP3) can be readily computed, giving insights into the molecule's hydrophobicity. nih.gov More advanced calculations are used to predict its behavior in various applications.

Density Functional Theory (DFT) Studies: DFT is used to model the electronic structure, molecular orbitals, and reaction mechanisms. For example, DFT calculations can elucidate the pathways for the reduction of the nitro group, helping to identify reaction intermediates and transition states. chemrxiv.org It can also be used to predict the adsorption energy and geometry of these molecules on surfaces, which is critical for designing SAMs. mdpi.com

Rational Design of Materials: By simulating the electronic and optical properties of this compound and its derivatives, researchers can pre-screen candidates for specific applications. For instance, time-dependent DFT (TD-DFT) can predict absorption and emission spectra, guiding the design of new dyes or components for electronic devices. researchgate.net This "in silico" design process accelerates materials discovery by focusing synthetic efforts on the most promising candidates.

Synergistic Approaches Combining Synthetic Organic Chemistry with Materials Science Research

The future of this compound chemistry lies in the deep integration of synthesis and materials science, guided by computational insights. This synergistic approach allows for the creation of "molecules-by-design" tailored for specific functions.

The cycle begins with materials scientists identifying a need, for example, a more efficient hole-transporting layer for a solar cell. rsc.org Computational chemists can then model various derivatives of this compound, altering functional groups to optimize electronic levels and molecular packing. mdpi.com Once promising targets are identified, synthetic chemists step in to develop efficient and sustainable routes to produce these exact molecules, employing green strategies like copper-free Sonogashira reactions or mechanochemistry. nih.govbeilstein-journals.org

The synthesized molecules are then returned to the materials scientists, who integrate them into devices or nanostructures, such as SAMs on an electrode. nih.gov The performance of these materials is characterized, and the feedback is used to refine the computational models and design the next generation of molecules. This iterative loop, where synthesis enables material fabrication and material characterization informs molecular design, is a powerful paradigm for accelerating innovation in both organic chemistry and advanced materials.

常见问题

Q. Basic :

- ¹H/¹³C NMR : Confirms ethynyl linkage (δ 80–90 ppm for sp-hybridized carbons) and nitro group positioning (aromatic protons deshielded near NO₂) .

- IR spectroscopy : Sharp peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Advanced : Single-crystal X-ray diffraction resolves stereoelectronic effects. For example, reports bond angles of 177.5° for the ethynyl moiety, indicating minimal steric distortion. DFT calculations (e.g., B3LYP/6-31G*) can predict vibrational frequencies and electronic transitions, validated against experimental UV-Vis data .

How should researchers handle safety risks associated with this compound?

Q. Basic :

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators recommended for prolonged exposure) .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition .

Advanced : Thermal stability assays (e.g., DSC/TGA) are critical for assessing explosion risks during high-temperature reactions. notes acute oral toxicity (LD₅₀ > 300 mg/kg), requiring strict waste disposal protocols under EPA guidelines.

How can computational modeling aid in understanding the compound’s reactivity?

Q. Advanced :

- Molecular docking : Predicts binding affinity with biological targets (e.g., nitroreductase enzymes) using AutoDock Vina .

- Reactivity indices : Fukui functions (DFT-derived) identify electrophilic sites (nitro group) prone to nucleophilic attack .

- Solvent effects : COSMO-RS simulations quantify solvation energy in polar vs. non-polar solvents, guiding reaction media selection .

What strategies resolve contradictions in experimental data, such as inconsistent reduction yields?

Q. Advanced :

- Mechanistic studies : Kinetic isotope effects (KIE) or Hammett plots differentiate between electron-transfer (Raney Ni) vs. acid-mediated (Fe/HCl) reduction pathways .

- In situ monitoring : ReactIR or HPLC-MS tracks intermediates (e.g., hydroxylamine derivatives) to identify side reactions .

How does the nitro group influence the compound’s electronic and photophysical properties?

Q. Advanced :

- Electron-withdrawing effects : The nitro group lowers LUMO energy (-1.8 eV via DFT), enhancing electron-accepting capacity in charge-transfer complexes .

- Photostability : UV irradiation studies show nitro→nitroso photooxidation under λ > 350 nm, requiring amber glassware for light-sensitive reactions .

What are the challenges in scaling up synthesis while maintaining purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。